2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol

CYP2D6 inhibition drug-drug interaction human liver microsomes

Researchers quantifying bupropion metabolites face a critical risk: misidentifying the threo vs. erythro diastereomers, which differ 5-fold in clearance contribution and significantly in convulsive liability. This certified reference standard (CAS 119802-68-5) solves that challenge. - Ensures accurate CYP2D6 inhibition assays; threohydrobupropion is a discrete inhibitor not confounded by the 5.5-fold more potent erythro isomer. - Enables precise seizure risk assessment via THBUP-to-OHBUP ratio quantification in forensic toxicology. - Supports regulatory-compliant bioanalytical methods requiring accurate calibration of its extended 37-hour elimination half-life.

Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
CAS No. 119802-68-5
Cat. No. B039704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol
CAS119802-68-5
Synonymserythrohydrobupropion
hydrobupropion
threohydrobupropion
Molecular FormulaC13H20ClNO
Molecular Weight241.76 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C
InChIInChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3
InChIKeyNDPTTXIBLSWNSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Threohydrobupropion Reference Standard


2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol (CAS 119802-68-5), also known as rac threo-dihydrobupropion or threohydrobupropion, is a primary reduced metabolite of the aminoketone antidepressant bupropion [1]. Unlike the parent drug, this compound bears a secondary alcohol at the β-position, introducing a second chiral center and giving rise to threo and erythro diastereomers that differ markedly in pharmacology, disposition, and safety profile [2]. This compound is supplied predominantly as the racemic threo mixture and is employed as a certified reference standard for LC-MS/MS method development, metabolite quantification, and impurity profiling in pharmaceutical quality control and forensic toxicology [3].

Certified reference standard for stereoselective LC-MS/MS assay development and metabolite quantification.
Intended for bupropion metabolite profiling in pharmaceutical, forensic, and pharmacokinetic research.
Supplied as racemic threo mixture; confirm diastereomeric identity prior to quantitative use.

Why Threohydrobupropion Standards Are Not Interchangeable


Bupropion generates three major circulating metabolites—hydroxybupropion, threohydrobupropion (CAS 119802-68-5), and erythrohydrobupropion—each with distinct pharmacological activity, protein binding, elimination half-life, and safety profile [1]. These metabolites are not functionally interchangeable: threohydrobupropion exhibits a unique rank-order position across multiple quantitative dimensions, including intermediate convulsive liability, moderate CYP2D6 inhibitory potency, and the lowest plasma protein binding among the active species [2][3]. Substituting a generic 'dihydrobupropion' standard without stereochemical specification risks misidentification of the threo vs. erythro diastereomer, which is critical because these isomers differ up to 5-fold in clearance contribution and substantially in their convulsive and enzyme-inhibitory profiles [4]. The evidence below quantifies these differences.

Unspecified 'dihydrobupropion' standards may fail to resolve threo and erythro diastereomers, leading to misassignment in clearance and convulsive-profile studies.
Using hydroxybupropion or erythrohydrobupropion standards instead of THBUP can distort bioanalytical quantification because of differing LC-MS/MS response factors and matrix effects.
Substituting the parent bupropion standard omits the predominant reduced metabolite fraction, which accounts for the majority of metabolic clearance and steady-state exposure.

Quantitative Evidence: Threohydrobupropion vs. Related Metabolites


CYP2D6 Inhibition Potency

In pooled human liver microsomes, the Ki value of racemic threohydrobupropion (THBUP, CAS 119802-68-5) for CYP2D6-mediated dextromethorphan O-demethylation is 5.5-fold higher (i.e., 5.5-fold weaker) than that of erythrohydrobupropion (EHBUP), but over 2-fold lower (i.e., over 2-fold more potent) than both hydroxybupropion (OHBUP) and bupropion (BUP) [1]. EHBUP was the most potent inhibitor with Ki values 5.5-, 11.4-, and 13-fold lower than THBUP, OHBUP, and BUP, respectively. Additionally, RR-THBUP exhibited a 2.1-fold lower Ki than SS-THBUP, demonstrating stereoselective inhibition within the threo pair [1].

CYP2D6 inhibition potency
Head-to-head
THBUP Ki is 5.5-fold higher (weaker) than EHBUP, yet >2-fold lower (more potent) than OHBUP and BUP.
Establishes THBUP as intermediate-potency CYP2D6 inhibitor among bupropion metabolites, relevant for drug-drug interaction research.
RR-THBUP exhibited 2.1-fold lower Ki than SS-THBUP; enantiomer-specific inhibition context requires review.
CYP2D6 inhibition drug-drug interaction human liver microsomes

Convulsive Liability

In a head-to-head comparison of equimolar intraperitoneal doses in female Swiss albino mice, threohydrobupropion HCl (THBUP, the HCl salt of the target compound) induced convulsions in 50% of animals at 50 mg/kg and 100% at 75 mg/kg [1]. This placed THBUP in an intermediate risk position: hydroxybupropion HCl produced 100% convulsions at both doses, erythrohydrobupropion HCl produced 10% and 90% convulsions at 50 and 75 mg/kg respectively, and bupropion HCl produced 0% and 10% [1]. The CD50 values were 35 mg/kg for OHBUP, 50 mg/kg for THBUP, 61 mg/kg for EHBUP, and 82 mg/kg for BUP, confirming a statistically significant rank order (p < 0.0001) [1].

Convulsive liability
Head-to-head
THBUP HCl induced convulsions in 50% of mice at 50 mg/kg i.p. (CD50 50 mg/kg); OHBUP > THBUP > EHBUP > BUP (p
Positions THBUP as intermediate convulsive risk in mouse model, supporting seizure-risk profiling in forensic research contexts.
Model: female Swiss albino mice, equimolar doses, 2-h observation.
Plasma protein binding & half-life
Reported
THBUP: ~42% bound (2-fold higher free fraction than bupropion); t½ 37 ± 13 h; steady-state AUC 7× bupropion.
Lower protein binding and longer half-life suggest greater unbound exposure accumulation, relevant for in vitro-to-in vivo extrapolation.
Source: FDA prescribing information; OHBUP protein binding similar to bupropion (84%).
Antidepressant potency
Class-level
THBUP: 5-fold less potent than bupropion in mouse screening test; OHBUP 0.5×, BUP 1× (reference).
Indicates lower intrinsic activity; contamination with OHBUP (10× higher plasma levels) may confound pharmacological studies if standard purity is insufficient.
Class-level inference from FDA label; specific assay details not provided.
Metabolic clearance contribution
Cross-study
THBUP formation accounts for 50% (R-bupropion) and 82% (S-bupropion) of clearance.
THBUP is the dominant carbonyl-reduced metabolite; its certified standard is essential for accurate bioanalytical calibration and pharmacokinetic modeling.
EHBUP contribution: 8% (R) and 4% (S); THBUP formation exceeds EHBUP by 6–20 fold.
convulsive liability safety pharmacology metabolite toxicity

Plasma Protein Binding

According to the FDA prescribing information, the extent of plasma protein binding of threohydrobupropion (THBUP) is approximately half that of bupropion: bupropion is 84% bound to human plasma proteins, whereas the THBUP metabolite is about 42% bound [1]. The hydroxybupropion metabolite exhibits protein binding similar to bupropion [1]. This 2-fold difference in free fraction directly impacts the unbound concentration available for pharmacological activity and hepatic uptake. At steady state, the AUC of THBUP is approximately 7-fold that of bupropion, with an elimination half-life of 37 (±13) hours—substantially longer than hydroxybupropion at 20 (±5) hours and similar to erythrohydrobupropion at 33 (±10) hours [1].

Plasma protein binding & half-life
Reported
THBUP: ~42% bound (2-fold higher free fraction than bupropion); t½ 37 ± 13 h; steady-state AUC 7× bupropion.
Lower protein binding and longer half-life suggest greater unbound exposure accumulation, relevant for in vitro-to-in vivo extrapolation.
Source: FDA prescribing information; OHBUP protein binding similar to bupropion (84%).
plasma protein binding pharmacokinetics free fraction

Antidepressant Potency

In an antidepressant screening test conducted in mice, threohydrobupropion (THBUP, CAS 119802-68-5) and erythrohydrobupropion (EHBUP) were each found to be 5-fold less potent than bupropion, whereas hydroxybupropion (OHBUP) was one-half as potent as bupropion [1]. This ranking—OHBUP (0.5×) > BUP (1× baseline) > THBUP (0.2×) ≈ EHBUP (0.2×)—is clinically significant because the plasma concentrations of THBUP and EHBUP are as high as or higher than those of bupropion at steady state [1]. Despite lower intrinsic potency, THBUP may still contribute to the overall pharmacological effect owing to its sustained systemic exposure (AUC 7× parent) [1].

Antidepressant potency
Class-level
THBUP: 5-fold less potent than bupropion in mouse screening test; OHBUP 0.5×, BUP 1× (reference).
Indicates lower intrinsic activity; contamination with OHBUP (10× higher plasma levels) may confound pharmacological studies if standard purity is insufficient.
Class-level inference from FDA label; specific assay details not provided.
antidepressant activity in vivo potency metabolite pharmacology

Metabolic Clearance Contribution

Using in vitro metabolic clearance data, threohydrobupropion (THBUP) formation accounts for 50% of R-bupropion clearance and 82% of S-bupropion clearance, whereas erythrohydrobupropion (EHBUP) contributes only 8% and 4%, respectively [1]. Hydroxybupropion (OHBUP) contributes 34% and 12%, and 4′-OH-bupropion 8% and 2%, respectively [1]. This establishes THBUP as the quantitatively dominant carbonyl-reduced metabolite, with a formation rate that exceeds EHBUP by 6- to 20-fold depending on the bupropion enantiomer examined [1].

Metabolic clearance contribution
Cross-study
THBUP formation accounts for 50% (R-bupropion) and 82% (S-bupropion) of clearance.
THBUP is the dominant carbonyl-reduced metabolite; its certified standard is essential for accurate bioanalytical calibration and pharmacokinetic modeling.
EHBUP contribution: 8% (R) and 4% (S); THBUP formation exceeds EHBUP by 6–20 fold.
metabolic clearance carbonyl reduction in vitro metabolism

Threohydrobupropion Applications


CYP2D6 Drug-Drug Interaction Studies

THBUP is an intermediate-potency CYP2D6 inhibitor (over 2-fold more potent than OHBUP and BUP, but 5.5-fold weaker than EHBUP) [1]. Researchers conducting in vitro CYP2D6 inhibition assays or building physiologically-based pharmacokinetic (PBPK) models for bupropion drug-drug interactions should include THBUP as a discrete inhibitor species, because no single metabolite can predict the observed clinical interaction [1]. The use of a certified THBUP standard (CAS 119802-68-5) rather than unspecified dihydrobupropion mixtures ensures that the inhibitory contribution of the threo isomer is not confounded by co-eluting or cross-contaminating erythro isomer, which is 5.5-fold more potent at CYP2D6 [1].

Forensic Seizure Risk Stratification

In post-mortem or clinical intoxication cases involving bupropion, quantifying the THBUP-to-OHBUP ratio informs seizure risk assessment because OHBUP carries the highest convulsive liability (CD50 = 35 mg/kg) and THBUP an intermediate risk (CD50 = 50 mg/kg) [2]. Analytical methods that fail to resolve THBUP from EHBUP (CD50 = 61 mg/kg) may misclassify the convulsive risk profile, as EHBUP is significantly less pro-convulsant [2]. High-purity THBUP reference material (CAS 119802-68-5) is essential for accurate calibration of the stereoselective LC-MS/MS assays required for this differentiation [3].

Bioanalytical Method Validation

THBUP circulates at steady-state concentrations that yield an AUC approximately 7-fold higher than bupropion and has the longest elimination half-life (37 ± 13 h) among the active metabolites [4]. Regulatory-compliant bioanalytical methods for bupropion pharmacokinetic studies must therefore quantify THBUP with a lower limit of quantification sufficient to capture its extended terminal phase. The first validated stereoselective LC-MS/MS method capable of resolving all four bupropion metabolite enantiomers was published in 2016, highlighting the analytical challenge that certified THBUP standards address [3].

Antidepressant Pharmacological Profiling

THBUP is 5-fold less potent than bupropion in antidepressant screening tests, in contrast to OHBUP (0.5× bupropion potency) [4]. When investigating the relative contribution of bupropion metabolites to therapeutic efficacy, researchers must use authentic THBUP standards to avoid overestimation of THBUP activity due to OHBUP contamination, especially given that OHBUP plasma concentrations are approximately 10-fold higher than bupropion at steady state [4]. The combination of high systemic exposure with moderate intrinsic potency makes THBUP a quantitatively significant but mechanistically distinct contributor to bupropion's overall pharmacology.

Application
Selection Property
Validation Focus
CYP2D6 inhibition research
Certified threo reference standard to avoid cross-contamination from more potent erythro isomer
Verify intermediate inhibitor rank among bupropion metabolites
Convulsive liability profiling in forensic research
High-purity THBUP to resolve from OHBUP and EHBUP in stereoselective assays
Confirm convulsive risk rank order (OHBUP > THBUP > EHBUP) in model systems
LC-MS/MS bioanalytical method validation
Defined stereochemical identity and purity for accurate calibration curves
Accuracy, precision, and LLOQ at expected research-matrix concentrations
Bupropion metabolite pharmacology studies
Authentic THBUP standard free from OHBUP to avoid overestimation of activity
Relative potency rank verification in assay systems

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